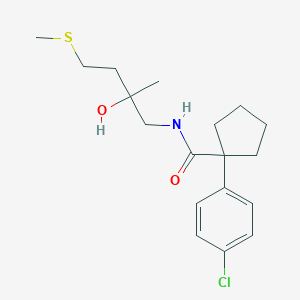

1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopentanecarboxamide

Description

1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a 4-chlorophenyl group attached to the cyclopentane ring and a branched alkylthio-hydroxyl substituent on the amide nitrogen.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClNO2S/c1-17(22,11-12-23-2)13-20-16(21)18(9-3-4-10-18)14-5-7-15(19)8-6-14/h5-8,22H,3-4,9-13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPFAAXFOURXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopentanecarboxamide structure with a chlorophenyl group and a hydroxy-methyl-thio butyl side chain. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives have been shown to inhibit human adenovirus (HAdV) infections, demonstrating sub-micromolar potency with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .

The mechanism by which these compounds exert their antiviral effects often involves targeting viral DNA replication processes. Preliminary mechanistic studies suggest that certain derivatives may interfere with critical stages in the viral life cycle, thus preventing replication and spread .

Case Studies

- In Vivo Studies : A notable study evaluated the efficacy of a related compound in hamsters, demonstrating a maximum tolerated dose of 150 mg/kg without significant toxicity. This supports the potential for therapeutic application in treating viral infections .

- Cytotoxicity Assessment : Compounds similar to this compound have been assessed for cytotoxic effects, revealing low cytotoxicity profiles (CC50 values around 156.8 μM), indicating a favorable therapeutic window .

Data Table: Biological Activity Overview

| Activity | Measurement | Value | Reference |

|---|---|---|---|

| Antiviral Potency | IC50 | 0.27 μM | |

| Cytotoxicity (CC50) | CC50 | 156.8 μM | |

| Maximum Tolerated Dose | MTD | 150 mg/kg | |

| Selectivity Index | SI | >100 |

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydroxy-methyl-thio butyl chain followed by coupling with the cyclopentanecarboxylic acid derivative. Industrial production may utilize automated systems to enhance yield and purity through methods such as chromatography.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

- Core Structure : All analogs share the cyclopentanecarboxamide backbone but differ in substituents on the amide nitrogen and cyclopentane ring.

Structural Implications :

- Hydrophobic Interactions : The 4-chlorophenyl group in the target compound and may enhance binding to hydrophobic pockets in biological targets, whereas the phenyl group in lacks this halogen-mediated polarity.

- Hydrogen Bonding : The hydroxyl group in the target compound’s substituent contrasts with the tert-butyl () and methoxy () groups, which prioritize steric bulk or electron-donating effects over H-bonding.

- Metabolic Stability : The methylthio group in the target compound may undergo oxidative metabolism, whereas the trifluoromethyl group in offers metabolic resistance.

Pharmacological Potential (Inferred from Analogs)

- Piperazine Derivatives (): Piperazine-trifluoromethylphenyl moieties are common in CNS-targeting compounds (e.g., antipsychotics, serotonin receptor modulators). The target compound’s hydroxyl group may shift selectivity toward non-CNS targets.

- Thienopyrazol Derivatives (): Thienopyrazol scaffolds are prevalent in kinase inhibitors (e.g., JAK/STAT pathway). The 4-chlorophenyl group in both and the target compound could enhance kinase binding affinity.

- Methoxyphenyl Derivatives () : The methoxy group in may engage in electron-donating interactions, contrasting with the electron-withdrawing chloro group in the target compound.

Q & A

Basic: What are the common synthetic routes for 1-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the cyclopentanecarboxamide core and subsequent functionalization. Key steps include:

- Coupling reactions : Amide bond formation between the cyclopentane carboxylic acid derivative and the hydroxy-methylthio-butylamine moiety using reagents like EDCI/HOBt .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for optimal solubility and reactivity .

- Purification : Column chromatography or recrystallization is critical to isolate the pure product, with yields ranging from 26% to 45% depending on steric hindrance and intermediate stability .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.4 ppm), cyclopentane protons (δ 1.5–2.5 ppm), and the methylthio moiety (δ 2.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 387.1715 vs. calculated 387.1714) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretching (1662 cm) and hydroxyl groups (3298 cm) .

Basic: How can researchers address solubility challenges in biological assays for this compound?

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) on the hydroxy or methylthio moieties to improve solubility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?

- Functional group modulation : Replace the methylthio group with sulfoxide/sulfone to assess redox sensitivity .

- Stereochemical variations : Synthesize enantiomers of the 2-hydroxy-2-methylbutyl chain to evaluate chiral center impacts on target binding .

- In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with IC values .

Advanced: How should contradictory data in reported biological activities be resolved?

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Off-target profiling : Use kinase profiling panels or proteome-wide screens to identify non-specific interactions .

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-chlorobenzyl) analogs) to isolate moiety-specific effects .

Advanced: What methodologies improve synthetic yield for large-scale production in academic settings?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Catalyst optimization : Employ Pd/C or nickel catalysts for hydrogenation steps to minimize byproducts .

- Flow chemistry : Continuous flow systems enhance reproducibility for intermediates prone to degradation .

Advanced: How can computational modeling predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR2) based on the chlorophenyl group’s hydrophobic interactions .

- QSAR models : Train models on cyclopentanecarboxamide derivatives to predict IC values for novel analogs .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize high-affinity targets .

Advanced: What degradation pathways should be monitored during stability studies?

- Hydrolysis : The amide bond is susceptible to cleavage under acidic/basic conditions; monitor via HPLC at pH 1–14 .

- Oxidation : The methylthio group may oxidize to sulfoxide/sulfone; track using TLC or LC-MS .

- Photodegradation : Store samples in amber vials under inert gas to prevent UV-induced radical formation .

Advanced: How can researchers design dose-response experiments to evaluate bioactivity?

- Concentration range : Test 0.1–100 µM in triplicate, using logarithmic spacing to capture EC/IC trends .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

- Endpoint selection : Use ATP-based viability assays (CellTiter-Glo) for cytotoxicity and Western blotting for target inhibition .

Advanced: What computational tools are suitable for predicting metabolic pathways?

- CYP450 metabolism : Use SwissADME to predict cytochrome P450 interactions, focusing on oxidation of the methylthio group .

- Metabolite identification : Combine in silico tools (e.g., Meteor Nexus) with in vitro microsomal assays to validate predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.